

## Benchmarking the in vivo efficacy of Enfumation against standard-of-care antifungals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Enfumafungin |           |
| Cat. No.:            | B1262757     | Get Quote |

# Enfumafungin's In Vivo Efficacy Benchmark Against Standard-of-Care Antifungals

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of **Enfumafungin**, a novel (1,3)-β-D-glucan synthase inhibitor, against standard-of-care antifungal agents. The data presented is derived from preclinical studies in established murine models of invasive fungal infections, offering a quantitative benchmark for researchers, scientists, and drug development professionals.

### **Executive Summary**

**Enfumafungin** and its orally bioavailable derivative, Ibrexafungerp (formerly SCY-078), have demonstrated potent antifungal activity in vivo, positioning them as promising alternatives to conventional therapies. This guide summarizes key in vivo efficacy data, comparing Ibrexafungerp to the echinocandin caspofungin and the azole fluconazole in a murine model of disseminated candidiasis. The findings indicate that Ibrexafungerp exhibits significant efficacy in reducing fungal burden and improving survival, including against isolates resistant to standard therapies.



## **Data Presentation: In Vivo Efficacy Comparison**

The following tables summarize the in vivo efficacy of Ibrexafungerp compared to standard-of-care antifungals in a neutropenic murine model of invasive candidiasis caused by Candida auris.

Table 1: Survival Rate in a Murine Model of Invasive Candidiasis (C. auris)[1]

| Treatment<br>Group | Dose         | Route | Survival Rate<br>(Day 8 post-<br>infection) | Survival Rate<br>(Day 21 post-<br>infection) |
|--------------------|--------------|-------|---------------------------------------------|----------------------------------------------|
| Vehicle Control    | -            | Oral  | 0%                                          | 0%                                           |
| Ibrexafungerp      | 20 mg/kg BID | Oral  | 60%                                         | 20%                                          |
| Ibrexafungerp      | 30 mg/kg BID | Oral  | 80%                                         | 60%                                          |
| Ibrexafungerp      | 40 mg/kg BID | Oral  | 90%                                         | 70%                                          |
| Caspofungin        | 10 mg/kg QD  | IP    | 70%                                         | 70%                                          |
| Fluconazole        | 20 mg/kg QD  | Oral  | 0%                                          | 0%                                           |

Table 2: Kidney Fungal Burden in a Murine Model of Invasive Candidiasis (C. auris)[1]



| Treatment Group                       | Dose         | Route | Mean Kidney<br>Fungal Burden<br>(Log10 CFU/g ± SD)<br>at Day 8 |
|---------------------------------------|--------------|-------|----------------------------------------------------------------|
| Vehicle Control                       | -            | Oral  | 5.36 ± 0.54                                                    |
| 24-h Control (at start of therapy)    | -            | -     | 4.62 ± 0.31                                                    |
| Ibrexafungerp                         | 20 mg/kg BID | Oral  | 3.85 ± 1.21                                                    |
| Ibrexafungerp                         | 30 mg/kg BID | Oral  | 2.83 ± 1.05                                                    |
| Ibrexafungerp                         | 40 mg/kg BID | Oral  | 1.83 ± 0.59                                                    |
| Caspofungin                           | 10 mg/kg QD  | IP    | 4.50 ± 0.87                                                    |
| Fluconazole                           | 20 mg/kg QD  | Oral  | 5.79 ± 0.48                                                    |
| P < 0.05 compared to vehicle control. |              |       |                                                                |

## Mechanism of Action: (1,3)-β-D-Glucan Synthase Inhibition

**Enfumafungin** and its derivatives act by inhibiting (1,3)- $\beta$ -D-glucan synthase, an essential enzyme for the synthesis of  $\beta$ -glucan, a key component of the fungal cell wall.[2] This disruption of cell wall integrity leads to fungal cell death. This mechanism is distinct from that of azoles, which target ergosterol synthesis, and polyenes like Amphotericin B, which bind to ergosterol and disrupt the cell membrane.





Click to download full resolution via product page

Caption: Mechanism of action of Enfumafungin.

## **Experimental Protocols**

The in vivo efficacy data presented above was generated using a standardized murine model of disseminated candidiasis.



#### Experimental Workflow: Murine Model of Disseminated Candidiasis



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enfumafungin Derivative MK-3118 Shows Increased In Vitro Potency against Clinical Echinocandin-Resistant Candida Species and Aspergillus Species Isolates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking the in vivo efficacy of Enfumafungin against standard-of-care antifungals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262757#benchmarking-the-in-vivo-efficacy-of-enfumafungin-against-standard-of-care-antifungals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com